molecular formula C18H18FNO2 B5624167 [5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone

[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone

Cat. No. B5624167
M. Wt: 299.3 g/mol
InChI Key: SQBCGRBVXCJHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone, commonly known as FMPP, is a synthetic compound that belongs to the class of phenylmorpholines. It is a potent and selective serotonin 5-HT2A receptor agonist that has been widely used in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain.

Mechanism of Action

The mechanism of action of FMPP is believed to involve the activation of serotonin 5-HT2A receptors in the brain. This leads to changes in the activity of certain neural circuits, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
FMPP has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in gene expression, and modifications of synaptic plasticity.

Advantages and Limitations for Lab Experiments

FMPP has several advantages for use in laboratory experiments, including its high potency and selectivity for 5-HT2A receptors, as well as its ability to produce robust and reproducible effects. However, its use is limited by its potential for abuse and its potential to produce adverse effects in humans.

Future Directions

There are several potential future directions for research involving FMPP. These include the development of new analogs with improved pharmacological properties, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of FMPP and its effects on the brain.

Synthesis Methods

FMPP can be synthesized using a variety of methods, including the reaction of 4-morpholinoaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using chromatography techniques to obtain a high degree of purity.

Scientific Research Applications

FMPP has been used extensively in scientific research to study the effects of hallucinogens on the brain and to investigate the mechanisms of action of serotonin receptors. It has been shown to be a potent and selective 5-HT2A receptor agonist, which is thought to be responsible for its hallucinogenic effects.

properties

IUPAC Name

(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-13-11-17(20-7-9-22-10-8-20)16(19)12-15(13)18(21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCGRBVXCJHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-phenyl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.